molecular formula C9H12ClF2NO B13451850 2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride

2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride

Cat. No.: B13451850
M. Wt: 223.65 g/mol
InChI Key: NSQVAZFCHWGBTB-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a chiral amino alcohol building block of significant interest in medicinal chemistry and pharmaceutical research. The 2,4-difluorophenyl group is a privileged structural motif found in bioactive molecules, known to enhance properties like metabolic stability and membrane permeability . This compound serves as a critical synthetic intermediate for the development of novel active compounds. Scaffolds containing the difluorophenyl group bonded to an aminoethanol core have been investigated for their inhibitory activity against various biological targets. Specifically, similar molecular architectures have been utilized in the synthesis of advanced inhibitors, such as HIV integrase inhibitors, highlighting the value of this structural class in probing key biological mechanisms . As a versatile chiral synthon, this compound enables researchers to explore structure-activity relationships and develop new candidates for therapeutic areas, including antiviral and anticancer research, where heterocyclic and fluorinated molecules play a pivotal role . This product is intended for research purposes in laboratory settings only.

Properties

Molecular Formula

C9H12ClF2NO

Molecular Weight

223.65 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-2-(methylamino)ethanol;hydrochloride

InChI

InChI=1S/C9H11F2NO.ClH/c1-12-9(5-13)7-3-2-6(10)4-8(7)11;/h2-4,9,12-13H,5H2,1H3;1H

InChI Key

NSQVAZFCHWGBTB-UHFFFAOYSA-N

Canonical SMILES

CNC(CO)C1=C(C=C(C=C1)F)F.Cl

Origin of Product

United States

Preparation Methods

Organometallic Intermediate Formation

A key step is the preparation of the 2,4-difluorophenylmagnesium bromide Grignard reagent, which acts as a nucleophile in subsequent reactions.

  • Procedure : Magnesium turnings are vigorously stirred and warmed to about 40°C in tetrahydrofuran (THF). 1-bromo-2,4-difluorobenzene is gradually added to initiate formation of the Grignard reagent.
  • After completion, the mixture is stirred at room temperature for about 1.5 hours, then cooled to -20°C to prepare for the next step.

This step is critical for ensuring high reactivity and purity of the organometallic reagent, which directly affects the yield and stereochemical outcome of the final product.

Addition to Ketone Precursor

The prepared Grignard reagent is reacted with a ketone intermediate (oil 3a or 3b), which contains the methylamino and ethan-1-ol framework:

  • The ketone solution in dry THF is slowly dropped into the cooled Grignard reagent solution over 1 hour at -20°C.
  • The reaction mixture is then stirred at room temperature for an additional 3.5 hours.
  • This step forms the amino alcohol intermediate as a crude oil.

The slow addition and low temperature control are essential to favor the desired stereochemistry and minimize side reactions.

Workup and Purification

  • The reaction mixture is diluted with ethyl acetate and washed sequentially with brine and saturated ammonium chloride solution.
  • Organic layers are combined, washed with water and brine, and dried over sodium sulfate.
  • Solvent is removed under reduced pressure to yield crude amino alcohol.

Formation of Hydrochloride Salt

  • The crude amino alcohol is dissolved in a minimal amount of water.
  • The solution is basified to pH 10 with ammonia to free the base form.
  • Extraction with ethyl acetate isolates the free base.
  • To obtain the hydrochloride salt, anhydrous hydrogen chloride gas is bubbled into a solution of the free base in diethyl ether under cooling.
  • The mixture is kept cooled for 5–10 hours to precipitate the hydrochloride salt.
  • The solid hydrochloride salt is isolated by suction filtration and dried.

This salt formation step enhances the compound’s stability and facilitates its crystallization and purification.

Stereochemical Considerations and Optical Purity

  • The compound is chiral, and preparation methods focus on obtaining optically pure (R)- or (S)-enantiomers.
  • Microbial resolution methods using specific microorganisms (e.g., Staphylococcus, Micrococcus, Rhodococcus, Neisseria) have been reported to produce optically active 2-amino-1-phenylethanol derivatives efficiently.
  • Alternatively, asymmetric synthesis methods involving chiral catalysts or selective reduction steps can yield high optical purity.
  • Diastereomeric pure compounds can be obtained without expensive chromatographic purification by employing one-pot reaction sequences and selective crystallization of hydrochloride salts.

Comparative Data Table of Key Preparation Steps

Step Conditions/Details Outcome/Purpose Reference
Grignard reagent formation Magnesium + 1-bromo-2,4-difluorobenzene in THF, 40°C, stirring 1.5 h Formation of 2,4-difluorophenylmagnesium bromide
Addition to ketone Dropwise addition of ketone in THF to Grignard at -20°C, stir 3.5 h at RT Formation of amino alcohol intermediate
Workup Dilution with ethyl acetate, washes with brine, NH4Cl, drying over Na2SO4 Isolation of crude amino alcohol
Hydrochloride salt formation Dissolve in water, basify to pH 10, extract free base, then saturate with HCl gas in diethyl ether, cool 5–10 h Crystallization and purification of hydrochloride salt
Optical resolution Use of microorganisms or chiral catalysts for enantiomeric enrichment Production of optically pure enantiomers

Summary of Research Findings

  • Efficient synthesis of 2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride relies on controlled organometallic addition and stereoselective reduction.
  • One-pot reaction sequences reduce time and costs by avoiding intermediate purifications.
  • Microbial and enzymatic methods provide alternative routes to optically active forms.
  • The hydrochloride salt is preferred for isolation due to ease of crystallization and stability.
  • The described methods achieve high yields and optical purities suitable for pharmaceutical applications.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in this compound can undergo oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media convert the alcohol to a ketone, forming 2-(2,4-difluorophenyl)-2-(methylamino)acetophenone hydrochloride. This reaction is critical for synthesizing intermediates in medicinal chemistry applications .

Example Reaction:

2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-olH+KMnO42-(2,4-Difluorophenyl)-2-(methylamino)acetophenone+H2O\text{2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol} \xrightarrow[\text{H}^+]{\text{KMnO}_4} \text{2-(2,4-Difluorophenyl)-2-(methylamino)acetophenone} + \text{H}_2\text{O}

Reduction Reactions

The tertiary amine group is generally resistant to reduction, but the compound itself can act as a reducing agent in specific contexts. For example, it may participate in reductive amination or stabilize intermediates during catalytic hydrogenation of related substrates .

Substitution Reactions

Reaction Type Reagents/Conditions Product
Nucleophilic SubstitutionNaOH, 150°C, aqueous ethanol2-(2-Fluoro-4-hydroxy-phenyl) derivative
Electrophilic SubstitutionHNO₃/H₂SO₄, 0°CNitro-substituted analogs (minor products)

Salt Formation and Acid-Base Reactions

The hydrochloride salt readily undergoes neutralization with bases like NaOH to form the free amino alcohol. Conversely, it can reprotonate in acidic environments, regenerating the water-soluble hydrochloride form .

Equilibrium:

R-NH(CH3)-CH2OH\cdotpHClR-NH(CH3)-CH2OH+HCl\text{R-NH(CH}_3\text{)-CH}_2\text{OH·HCl} \rightleftharpoons \text{R-NH(CH}_3\text{)-CH}_2\text{OH} + \text{HCl}

Coordination Chemistry

The amino and hydroxyl groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or biological activity. Such complexes are characterized by IR and UV-Vis spectroscopy .

Condensation Reactions

The compound participates in Schiff base formation with aldehydes or ketones, yielding imine derivatives. These reactions are pH-dependent and typically occur in ethanol under reflux .

Example:

R-NH(CH3)-CH2OH+R’CHOR-N(CH3)-CH2N=CH-R’+H2O\text{R-NH(CH}_3\text{)-CH}_2\text{OH} + \text{R'CHO} \rightarrow \text{R-N(CH}_3\text{)-CH}_2\text{N=CH-R'} + \text{H}_2\text{O}

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., acetylcholinesterase) involve non-covalent binding through hydrogen bonding and hydrophobic interactions, as inferred from structurally related inhibitors .

Scientific Research Applications

2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis studies.

    Biology: In studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may act on:

    Receptors: Binding to specific receptors in biological systems.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Modulating signaling pathways related to cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Amine Type Purity
2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol HCl C₉H₁₂ClF₂NO 223.65 (calculated) Not available 2,4-difluorophenyl Methylamino N/A
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol HCl C₉H₁₃ClFNO 205.66 2794-41-4 4-fluorophenyl Methylamino ≥95%
2-Amino-2-(2,4-difluorophenyl)ethan-1-ol HCl C₈H₁₀ClF₂NO 209.62 1989672-90-3 2,4-difluorophenyl Amino N/A
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl C₈H₁₀ClF₂NO 209.62 1810074-77-1 2,5-difluorophenyl Amino ≥95%
Key Observations:

The 2,5-difluorophenyl isomer () exhibits distinct electronic effects due to altered fluorine positioning, which may impact intermolecular interactions in biological systems .

Amine Functionalization: Methylamino substitution (target compound) vs. primary amino (): The methyl group reduces hydrogen-bonding capacity but improves metabolic stability by shielding the amine from enzymatic degradation .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (223.65 g/mol vs. 205.66–209.62 g/mol for analogs) suggests reduced aqueous solubility, a common trade-off for increased lipophilicity .

Commercial and Regulatory Status

  • Regulatory Compliance: Analogous compounds (e.g., ’s 2,4-diaminophenoxyethanol dihydrochloride) adhere to cosmetic and pharmaceutical regulations (e.g., ≤4% concentration in oxidative hair dyes), suggesting similar regulatory scrutiny for the target compound .

Biological Activity

2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its pharmacological properties and mechanisms of action.

  • IUPAC Name : 2-(2,4-Difluorophenyl)-2-(methylamino)ethanol hydrochloride
  • Molecular Formula : C9H11ClF2N
  • CAS Number : [not specified in sources]

The compound exhibits its biological activity primarily through interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor for certain biological pathways, which can lead to its therapeutic effects.

Antimicrobial Activity

Recent studies have shown that derivatives of 2-(2,4-difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride possess significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported as follows:
    • Staphylococcus aureus : MIC = 0.20 μg/mL
    • Escherichia coli : MIC = 50 µM
    • Streptococcus agalactiae : MIC = 75 µM

These findings suggest that the compound could be effective in treating infections caused by these pathogens .

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by targeting specific signaling pathways. For example:

  • Cell Lines Tested :
    • KG1 (IC50 = 25.3 ± 4.6 nM)
    • SNU16 (IC50 = 77.4 ± 6.2 nM)

These results indicate a promising profile for further development as an anticancer agent .

Case Study 1: Antiviral Activity

A study explored the antiviral properties of related compounds, suggesting that modifications in the molecular structure could enhance efficacy against viruses such as HIV. The structural components similar to those in 2-(2,4-difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride were shown to exhibit significant antiviral activity .

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR has revealed that the presence of the difluorophenyl group is crucial for enhancing biological activity. Variations in substituents on the aromatic ring significantly affect potency and selectivity for target enzymes .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value
AntimicrobialStaphylococcus aureus0.20 μg/mL
AntimicrobialEscherichia coli50 µM
AntimicrobialStreptococcus agalactiae75 µM
AntitumorKG125.3 ± 4.6 nM
AntitumorSNU1677.4 ± 6.2 nM

Q & A

Q. What are the recommended synthetic routes for 2-(2,4-difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting 2,4-difluorophenyl precursors (e.g., 2,4-difluoroacetophenone derivatives) with methylamine under reductive amination conditions. Fluorination steps may require cesium carbonate or sodium 2-chloro-2,2-difluoroacetate as catalysts . Optimize reaction yields by controlling temperature (e.g., 50–80°C) and solvent polarity (DMF or ethanol). Monitor gas evolution during reactions using an oil bubbler due to potential byproduct formation .

Q. How can structural characterization of this compound be performed to confirm its purity and stereochemistry?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 19^{19}F NMR to verify the presence of the difluorophenyl group and methylamino protons. Compare chemical shifts with related compounds (e.g., 2-(2,3-difluorophenyl)ethan-1-amine hydrochloride, δ ~7.2–7.6 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected m/z ~247.6 for C9_9H10_{10}F2_2NOHCl) via high-resolution MS.
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in polar solvents (e.g., ethanol/water mixtures) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and partially in ethanol. Insoluble in hexanes or ethyl acetate .
  • Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis. Avoid prolonged exposure to light, as fluorinated aromatic systems may degrade photochemically .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or ab initio calculations) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Use density functional theory (DFT) with effective core potentials (ECPs) to model the electronic structure of the difluorophenyl ring and methylamino group. Basis sets like LANL2DZ are suitable for fluorine and chlorine atoms. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites . Relativistic effects (mass–velocity, Darwin terms) should be included for accurate fluorine atom modeling .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for related difluorophenyl compounds?

  • Methodological Answer :
  • Cross-Validation : Compare 19^{19}F NMR data across multiple solvents (DMSO-d6_6 vs. CDCl3_3) to assess solvent-induced shifts.
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3_3-methylamino) to distinguish overlapping proton signals .
  • Dynamic NMR : Investigate conformational flexibility (e.g., rotameric equilibria) by variable-temperature NMR .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in substitution or oxidation reactions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (e.g., carbonyl formation in oxidation reactions).
  • Isotope Effects : Use 15^{15}N-labeled methylamine to track regioselectivity in substitution reactions .
  • Trapping Intermediates : Employ spin-trapping agents (e.g., TEMPO) to identify radical intermediates during oxidation .

Q. What in vitro models are suitable for studying the biological interactions of this compound, such as enzyme inhibition?

  • Methodological Answer :
  • Enzyme Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Cell-Free Systems : Use purified receptors (e.g., GPCRs) to assess binding affinity via surface plasmon resonance (SPR).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate hepatic clearance rates .

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